Alanycarb

Overview

Description

Alanycarb is an organic compound with the chemical formula C4H8O4. It is a colorless, odorless solid with a melting point of 118°C. This compound is an important chemical used in many industrial processes, such as food processing, pharmaceuticals, and biotechnology. It is also used in laboratory experiments, such as the synthesis of new compounds, and the analysis of existing compounds.

Scientific Research Applications

Neuropharmacology : Alanycarb is used to study the interaction of neuropeptide Y and its nonpeptide antagonist, BIBP 3226, with the human Y1 receptor. This research has implications for understanding receptor-ligand interactions in the human brain (Sautel et al., 1996).

Protein Folding and Disease : It plays a role in the study of protein folding and stability, particularly in understanding protein misfolding and diseases like the effects of mutations on p53 (Fersht & Daggett, 2007).

Complex Systems Analysis : this compound is utilized in research methodologies that involve breaking down complex systems into simpler parts to understand linear and deterministic concepts (Mazzocchi, 2008).

Drug Delivery to the Brain : Research involving alanine, a component of this compound, has been conducted to facilitate drug delivery to the brain by targeting cerebral endothelial cells using polypeptide nanocarriers (Mészáros et al., 2023).

Agricultural Pest Control : this compound is also an efficient insecticide used for controlling pests like the tomato leafminer, thereby increasing agricultural productivity (Silva et al., 2007).

Analytical Chemistry : It's used in methods for determining this compound content in agricultural products, which is crucial for ensuring safety and compliance with regulatory standards (Ito et al., 1998).

Mechanism of Action

Target of Action

Alanycarb is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the termination of signal transduction at the neuromuscular junction by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound, like other carbamate pesticides, forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the muscles and glands controlled by the affected nerves . This inhibition is reversible .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an excess of acetylcholine. This can result in a variety of downstream effects, including overstimulation of muscles and glands.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this can cause overstimulation of the muscles and glands controlled by the affected nerves .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and relative volatility can affect its distribution in the environment .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Alanycarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates, like this compound, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .

Cellular Effects

This compound, being a cholinesterase inhibitor, can cause a cholinergic crisis characterized by severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions . Increasing muscle weakness is a possibility and may result in death if respiratory muscles are involved .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the inhibition of acetylcholine esterase, suppressing the action of acetylcholine .

Temporal Effects in Laboratory Settings

It is known that carbamate poisonings, like those caused by this compound, tend to be of shorter duration because the inhibition of nervous tissue acetylcholinesterase is reversible, and carbamates are more rapidly metabolized .

Dosage Effects in Animal Models

It is known that carbamates, like this compound, can cause toxic effects at high doses .

Metabolic Pathways

It is known that carbamates, like this compound, are rapidly metabolized .

Transport and Distribution

It is known that some carbamates are translocated within plants, making them an effective systemic treatment .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Alanycarb can be achieved through a three-step process involving the reaction of 2-chloro-4-methylpyridine with ethyl cyanoacetate, followed by the addition of hydrazine hydrate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-4-methylpyridine", "ethyl cyanoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-chloro-4-methylpyridine is reacted with ethyl cyanoacetate in the presence of a base such as potassium carbonate in a solvent like acetonitrile to form the intermediate ethyl 2-(2-chloro-4-methylpyridin-3-yl)acrylate.", "Step 2: Hydrazine hydrate is added to the intermediate obtained in step 1 to form the hydrazone intermediate ethyl 2-(2-chloro-4-methylpyridin-3-yl)hydrazinecarboxylate.", "Step 3: The hydrazone intermediate obtained in step 2 is cyclized using a dehydrating agent such as phosphorous oxychloride in a solvent like dichloromethane to form the final product, Alanycarb." ] } | |

CAS RN |

83130-01-2 |

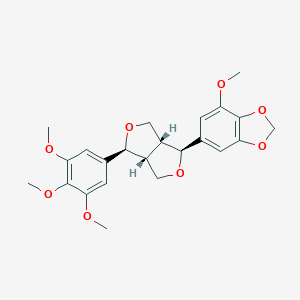

Molecular Formula |

C17H25N3O4S2 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

ethyl 3-[benzyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate |

InChI |

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14+ |

InChI Key |

GMAUQNJOSOMMHI-NBVRZTHBSA-N |

Isomeric SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC |

SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |

melting_point |

47.0 °C |

Other CAS RN |

83130-01-2 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

solubility |

5.01e-05 M |

synonyms |

(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6 |

vapor_pressure |

3.50e-08 mmHg |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)